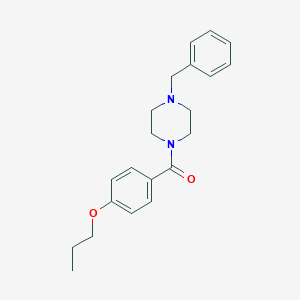
1-Benzyl-4-(4-propoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(4-propoxybenzoyl)piperazine, also known as R1487 or Risperidone, is a chemical compound that belongs to the class of benzisoxazole derivatives. Risperidone is an atypical antipsychotic drug that is used to treat schizophrenia, bipolar disorder, and irritability associated with autism.
作用機序
Risperidone exerts its therapeutic effects by blocking the dopamine D2 and serotonin 5-HT2A receptors in the brain. This results in the reduction of positive symptoms of schizophrenia such as delusions and hallucinations. Risperidone also has an affinity for alpha-1 adrenergic and histamine H1 receptors, which may contribute to its sedative and anticholinergic effects.
Biochemical and Physiological Effects:
Risperidone has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. Risperidone has also been found to increase the risk of weight gain, metabolic syndrome, and type 2 diabetes mellitus.
実験室実験の利点と制限
Risperidone is a useful tool for studying the role of dopamine and serotonin receptors in the brain. It has been used in animal models to investigate the neurochemical and behavioral effects of these receptors. However, Risperidone has limitations in terms of its selectivity for dopamine and serotonin receptors, and its potential for off-target effects.
将来の方向性
There are several future directions for research on Risperidone. One area of interest is the development of novel atypical antipsychotic drugs that have improved selectivity and fewer side effects. Another area of interest is the investigation of the long-term effects of Risperidone on brain function and behavior. Finally, there is a need for more research on the use of Risperidone in the treatment of autism and other neurodevelopmental disorders.
In conclusion, Risperidone is a potent and selective antagonist of dopamine D2 and serotonin 5-HT2A receptors that has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. Its mechanism of action involves the reduction of positive symptoms of schizophrenia and the modulation of neurotransmitter systems in the brain. Risperidone has a number of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on Risperidone, including the development of novel atypical antipsychotic drugs and the investigation of its long-term effects on brain function and behavior.
合成法
The synthesis of Risperidone involves the reaction between 4-propoxybenzoyl chloride and benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final product, Risperidone. The yield of the reaction is approximately 70%.
科学的研究の応用
Risperidone has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It is a potent and selective antagonist of dopamine D2 and serotonin 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia and bipolar disorder. Risperidone has also been found to be effective in reducing aggression and irritability in patients with autism.
特性
製品名 |
1-Benzyl-4-(4-propoxybenzoyl)piperazine |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-10-8-19(9-11-20)21(24)23-14-12-22(13-15-23)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChIキー |
BZDKWFDLVKUQKF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)